N-thiophen-2-ylpyridine-3-carboxamide
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Overview
Description
N-thiophen-2-ylpyridine-3-carboxamide is a heterocyclic compound that features both a thiophene ring and a pyridine ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-thiophen-2-ylpyridine-3-carboxamide typically involves the condensation of thiophene derivatives with pyridine carboxylic acids or their derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-thiophen-2-ylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the thiophene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted thiophene and pyridine derivatives.
Scientific Research Applications
N-thiophen-2-ylpyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-thiophen-2-ylpyridine-3-carboxamide involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Such as 2-butylthiophene and 2-octylthiophene, which are used in the synthesis of anticancer and anti-atherosclerotic agents.
Pyridine carboxamides: Such as nicotinamide derivatives, which have various biological activities.
Uniqueness
N-thiophen-2-ylpyridine-3-carboxamide is unique due to its combined thiophene and pyridine structure, which imparts a diverse range of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H8N2OS |
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Molecular Weight |
204.25 g/mol |
IUPAC Name |
N-thiophen-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H8N2OS/c13-10(8-3-1-5-11-7-8)12-9-4-2-6-14-9/h1-7H,(H,12,13) |
InChI Key |
IUPJMFUIKHKWKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=CS2 |
Origin of Product |
United States |
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